Methyl 3-(2-azaspiro[5.5]undec-9-en-2-ylsulfonyl)-2-methylpropanoate
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Overview
Description
Methyl 3-(2-azaspiro[55]undec-9-en-2-ylsulfonyl)-2-methylpropanoate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-azaspiro[5.5]undec-9-en-2-ylsulfonyl)-2-methylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a Robinson annulation reaction, followed by sulfonylation and esterification steps . The reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and various solvents like dichloromethane and ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-azaspiro[5.5]undec-9-en-2-ylsulfonyl)-2-methylpropanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles such as amines . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, reduced spirocyclic compounds, and substituted sulfonyl derivatives .
Scientific Research Applications
Methyl 3-(2-azaspiro[5.5]undec-9-en-2-ylsulfonyl)-2-methylpropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(2-azaspiro[5.5]undec-9-en-2-ylsulfonyl)-2-methylpropanoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial growth . The pathways involved often include the disruption of key cellular processes, such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound shares a similar spirocyclic core but differs in its functional groups, leading to different biological activities.
3-methyl-3-azaspiro[5.5]undec-7-en-9-one: Another spirocyclic compound with a different substitution pattern, resulting in unique chemical properties.
1-oxa-9-azaspiro[5.5]undecane:
Uniqueness
Methyl 3-(2-azaspiro[5.5]undec-9-en-2-ylsulfonyl)-2-methylpropanoate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to interact with a wide range of biological targets, making it a versatile compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 3-(2-azaspiro[5.5]undec-9-en-2-ylsulfonyl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4S/c1-13(14(17)20-2)11-21(18,19)16-10-6-9-15(12-16)7-4-3-5-8-15/h3-4,13H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPQNUQJVPXKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N1CCCC2(C1)CCC=CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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